molecular formula C24H18N4O3 B2961478 (2Z)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-phenylprop-2-enamide CAS No. 1007190-68-2

(2Z)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-phenylprop-2-enamide

Cat. No.: B2961478
CAS No.: 1007190-68-2
M. Wt: 410.433
InChI Key: KRITZMZCTBPMRJ-PFONDFGASA-N
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Description

(2Z)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the condensation of 3-nitrobenzaldehyde with phenylhydrazine to form 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole. This intermediate is then reacted with N-phenylprop-2-enamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

(2Z)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolyl group can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c29-23(25-20-9-3-1-4-10-20)15-14-19-17-27(21-11-5-2-6-12-21)26-24(19)18-8-7-13-22(16-18)28(30)31/h1-17H,(H,25,29)/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRITZMZCTBPMRJ-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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